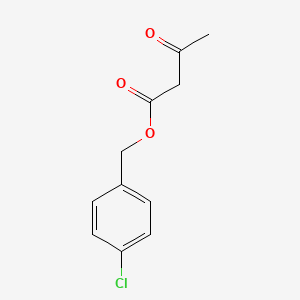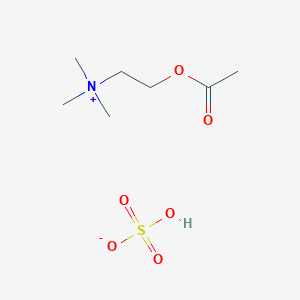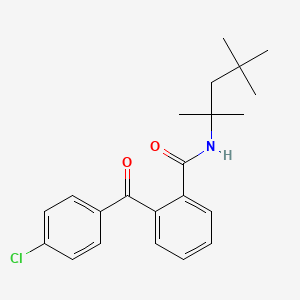
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a chlorobenzoyl group and a trimethylpentan-2-yl group attached to the benzamide core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the acylation of an amine with a chlorobenzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Starting Materials: 4-Chlorobenzoyl chloride, 2,4,4-trimethylpentan-2-amine
Reaction Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-25°C)
Procedure: The amine is added to a solution of the chlorobenzoyl chloride in the solvent, followed by the addition of the base. The reaction mixture is stirred at the specified temperature until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorobenzoyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as a precursor in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoylbenzamide: Lacks the chlorobenzoyl and trimethylpentan-2-yl groups, resulting in different chemical and biological properties.
4-Chlorobenzamide: Contains the chlorobenzoyl group but lacks the benzamide core and trimethylpentan-2-yl group.
N-(2,4,4-Trimethylpentan-2-yl)benzamide: Contains the trimethylpentan-2-yl group but lacks the chlorobenzoyl group.
Uniqueness
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the presence of both the chlorobenzoyl and trimethylpentan-2-yl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
55275-56-4 |
|---|---|
Formule moléculaire |
C22H26ClNO2 |
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
2-(4-chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide |
InChI |
InChI=1S/C22H26ClNO2/c1-21(2,3)14-22(4,5)24-20(26)18-9-7-6-8-17(18)19(25)15-10-12-16(23)13-11-15/h6-13H,14H2,1-5H3,(H,24,26) |
Clé InChI |
CCEXRMLEJJCCMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)
![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)
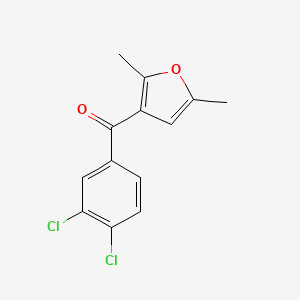
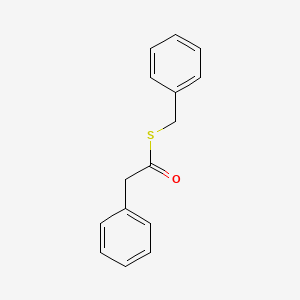
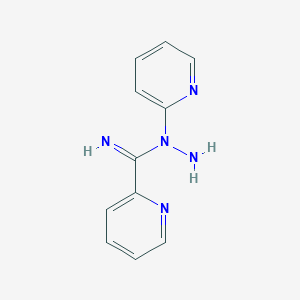
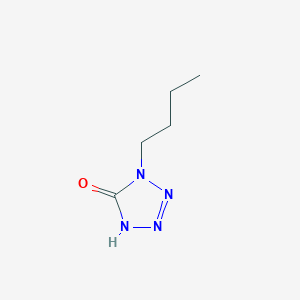
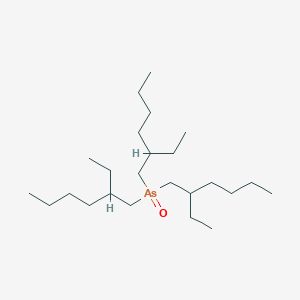
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
